Wdr5-IN-4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

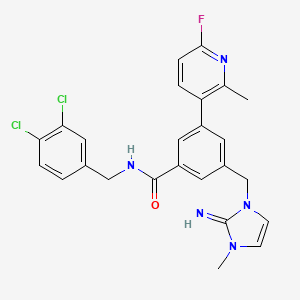

C25H22Cl2FN5O |

|---|---|

分子量 |

498.4 g/mol |

IUPAC名 |

N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methyl-3-pyridinyl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C25H22Cl2FN5O/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16/h3-12,29H,13-14H2,1-2H3,(H,30,34) |

InChIキー |

ZPVQIJIWGMKMQN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

Wdr5-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wdr5-IN-4 is a potent and specific small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It binds to the WDR5-interaction (WIN) site with high affinity, disrupting the protein-protein interactions essential for the assembly and function of various chromatin-modifying complexes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized in tabular format for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the regulation of gene expression. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Aberrant WDR5 activity has been implicated in various cancers, making it an attractive therapeutic target. This compound has emerged as a powerful chemical probe to investigate the biological functions of WDR5 and as a potential lead compound for anticancer drug development.

Mechanism of Action

This compound functions as a competitive inhibitor of the WIN site on WDR5. The WIN site is a conserved arginine-binding pocket that mediates the interaction of WDR5 with other proteins, including the MLL1 component of the MLL complex. By occupying this site, this compound disrupts the assembly and enzymatic activity of the MLL1 complex.

The primary mechanism of action of this compound involves the displacement of WDR5 from chromatin.[1][2] This leads to a significant reduction in the expression of a specific subset of genes, particularly those encoding ribosomal proteins (RPGs).[1] The resulting decrease in ribosome biogenesis induces nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Signaling Pathway of this compound Action

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Kd | 0.1 nM | Not Specified | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | GI50 | Assay Duration | Reference |

| MV4;11 (MLL-rearranged) | 3.20 µM | 3 days | [2] |

| K562 | 25.4 µM | 3 days | [2] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound. While detailed, step-by-step protocols are often proprietary, the following descriptions outline the general principles and key parameters.

Binding Affinity Determination (TR-FRET Assay)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their targets.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., terbium-cryptate-labeled anti-His antibody) and an acceptor fluorophore (e.g., fluorescently labeled MLL1 peptide) when brought into proximity by binding to a target protein (e.g., His-tagged WDR5). An inhibitor that displaces the labeled peptide will disrupt the FRET signal.

General Protocol:

-

Recombinant His-tagged WDR5 is incubated with a fluorescently labeled peptide derived from the MLL1 WIN motif.

-

A terbium-cryptate-labeled anti-His antibody is added, which binds to the His-tagged WDR5.

-

This compound is added at various concentrations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (acceptor).[1]

-

The ratio of the acceptor to donor emission is calculated, and the IC50 is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if a protein of interest is bound to specific DNA regions in the cell.

Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The crosslinks are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.

General Protocol for WDR5 Displacement:

-

Treat cells (e.g., MV4;11) with this compound or a vehicle control.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin by sonication to an average size of 200-500 bp.

-

Immunoprecipitate WDR5-DNA complexes using a WDR5-specific antibody. An IgG antibody is used as a negative control.

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Reverse the crosslinks and purify the DNA.

-

Quantify the amount of specific DNA sequences (e.g., promoters of RPGs) using quantitative PCR (qPCR). A significant reduction in the amount of RPG promoter DNA in the this compound treated sample compared to the control indicates displacement of WDR5 from these genes.

Cell Viability and Proliferation Assays

These assays are used to assess the effect of this compound on cell growth and survival.

Principle: Various methods can be used, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or cell counting.

General Protocol (CellTiter-Glo):

-

Seed cells (e.g., MV4;11, K562) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 3 days).

-

Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two or more proteins interact in a cellular context.

Principle: An antibody to a specific protein is used to pull down that protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down and can be detected by Western blotting.

General Protocol for MLL1-WDR5 Interaction:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody against WDR5 (or MLL1).

-

Capture the antibody-protein complexes using protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads and separate them by SDS-PAGE.

-

Perform a Western blot using an antibody against MLL1 (or WDR5) to detect its presence in the immunoprecipitate. A reduced MLL1 signal in the this compound treated sample indicates disruption of the MLL1-WDR5 interaction.

Visualizations

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A streamlined workflow for a ChIP experiment.

Logical Relationship of this compound's Cellular Effects

References

Wdr5-IN-4: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wdr5-IN-4, also known as compound C6, is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It targets the WDR5-interaction (WIN) site with picomolar affinity, disrupting the interaction of WDR5 with its binding partners, most notably the mixed-lineage leukemia (MLL) complex. This disruption does not primarily function by altering histone methylation but rather by displacing WDR5 from chromatin, particularly at genes involved in protein synthesis. This leads to nucleolar stress, inhibition of translation, and subsequent p53-dependent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key quantitative data.

Introduction

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in the assembly and function of several multiprotein complexes involved in chromatin modification and gene regulation.[1] Its best-characterized role is as a core component of the MLL/SET histone methyltransferase (HMT) complexes, which are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[1]

The interaction between WDR5 and the MLL protein is mediated through a conserved arginine-binding pocket on WDR5 known as the WIN (WDR5-interaction) site. In cancers driven by MLL translocations, the fusion proteins retain this WIN-binding motif, making the WDR5-MLL interaction essential for their oncogenic activity. This has positioned the WDR5 WIN site as an attractive therapeutic target for the development of small-molecule inhibitors.

This compound (C6) emerged from a fragment-based drug discovery campaign as a highly potent inhibitor of the WDR5 WIN site.[1] Its discovery and characterization have provided valuable insights into the biological functions of WDR5 and the therapeutic potential of targeting this interaction in cancer.

Mechanism of Action

This compound acts as a competitive inhibitor of the WDR5 WIN site, preventing the binding of MLL and other WIN-motif containing proteins.[2] The primary mechanism of action is not the inhibition of the MLL complex's histone methyltransferase activity, but rather the displacement of WDR5 from chromatin.[1]

Chromatin immunoprecipitation sequencing (ChIP-seq) studies have revealed that WDR5 is enriched at the promoters of a specific subset of genes, many of which are involved in protein synthesis, including ribosomal protein genes (RPGs).[3][4] Treatment with this compound leads to the rapid eviction of WDR5 from these genomic loci.[3][5]

The displacement of WDR5 from RPGs results in their transcriptional repression, leading to a reduction in ribosome biogenesis and overall protein synthesis.[1][3] This triggers a cellular stress response known as nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line | Reference |

| Kd (WDR5) | 0.1 nM | - | [2][6] |

| GI50 | 3.20 µM | MV4:11 (MLL-rearranged) | [6][7] |

| GI50 | 25.4 µM | K562 (MLL-wildtype) | [7] |

Table 2: In Vivo Data

| Study Type | Animal Model | Dosing | Observation | Reference |

| Hox Gene Regulation | Rnf220+/- mice | 100 µg, single intrauterine injection | Upregulation of Hox genes in hindbrains | [7] |

Note: Comprehensive in vivo efficacy and pharmacokinetic data for this compound in cancer models are limited in publicly available literature, as subsequent research focused on analogs with improved drug-like properties.[6]

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for WDR5 Binding

This protocol is a generalized representation based on typical TR-FRET assay designs for protein-ligand binding and may require optimization.

Objective: To determine the binding affinity (Kd or IC50) of this compound to the WDR5 protein.

Materials:

-

Recombinant human WDR5 protein (His-tagged)

-

Biotinylated peptide probe corresponding to a WDR5-binding motif (e.g., from MLL1)

-

Terbium-cryptate labeled anti-His antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a master mix of His-WDR5 and the biotinylated peptide probe in assay buffer at 2X the final desired concentration.

-

Prepare a master mix of Terbium-cryptate anti-His antibody and Streptavidin-d2 in assay buffer at 2X the final desired concentration.

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the WDR5/peptide mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the antibody/streptavidin mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (d2).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of this compound to determine the IC50 or Ki.

Cell Viability (CellTiter-Glo) Assay

Objective: To determine the half-maximal growth inhibition (GI50) of this compound on cancer cell lines.

Materials:

-

MV4:11, K562, or other cancer cell lines

-

Complete cell culture medium

-

This compound serially diluted in DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with a serial dilution of this compound (e.g., 0-50 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Include DMSO-only wells as a vehicle control.

-

Incubate for 3-6 days, depending on the cell line's doubling time.[6][7]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the percentage of viable cells against the log concentration of this compound to calculate the GI50 value.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the effect of this compound on the interaction between WDR5 and its binding partners (e.g., MLL1).

Materials:

-

MV4:11 cells

-

This compound and DMSO

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-WDR5 antibody (for immunoprecipitation)

-

Anti-MLL1 antibody (for western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Treat MV4:11 cells with this compound or DMSO for a specified time (e.g., 4 hours).

-

Lyse the cells in non-denaturing lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-WDR5 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Analyze the eluates by SDS-PAGE and western blotting using an anti-MLL1 antibody to detect the co-immunoprecipitated protein.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genomic localization of WDR5 and the effect of this compound on its chromatin occupancy.

Materials:

-

MV4:11 cells

-

This compound and DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis and sonication buffers

-

Anti-WDR5 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer and proteinase K

-

Reagents for DNA purification, library preparation, and sequencing

Procedure:

-

Treat MV4:11 cells with this compound or DMSO.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-WDR5 antibody or an IgG control overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

Caption: this compound discovery and development workflow.

Conclusion

This compound (C6) is a seminal tool compound that has been instrumental in validating the WDR5 WIN site as a druggable target in oncology. Its high potency and well-characterized mechanism of action, centered on the displacement of WDR5 from chromatin and the induction of nucleolar stress, have paved the way for the development of next-generation WDR5 inhibitors with improved pharmacokinetic properties and in vivo efficacy. While this compound itself may have limitations as a clinical candidate due to suboptimal drug-like properties, the foundational research conducted with this molecule continues to guide the development of novel epigenetic therapies. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and protocols to utilize this compound effectively in their own investigations into WDR5 biology and its role in disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

Wdr5-IN-4: A Technical Guide to a Potent WDR5 WIN Site Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wdr5-IN-4, also known as Compound C6, is a highly potent and specific small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5)[1][2]. WDR5 is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the histone methyltransferase complexes (like MLL/SET1) that are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark for active gene transcription[3][4][5]. This compound targets the "WDR5-interaction" (WIN) site, a pocket on WDR5 that is essential for its interaction with other proteins, including the MLL1 protein[1][5][6]. By binding to the WIN site with high affinity, this compound displaces WDR5 from chromatin, leading to a cascade of cellular events that are of significant interest in cancer research and drug development[1][2][5]. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive inhibitor of the WDR5 WIN site. The WIN site is a conserved arginine-binding pocket on WDR5 that mediates its interaction with various proteins, including the MLL1 component of the COMPASS complex[4][6]. The primary mechanism of action of this compound involves the following key steps:

-

WIN Site Binding: this compound binds to the WIN site of WDR5 with a high degree of affinity and specificity[1][2].

-

Displacement from Chromatin: This binding event disrupts the interaction between WDR5 and its partner proteins, leading to the displacement of WDR5 from its target gene loci on the chromatin[1][2][5].

-

Transcriptional Repression of Ribosomal Protein Genes (RPGs): A primary consequence of WDR5 displacement is the significant downregulation of a specific subset of genes, particularly those encoding ribosomal proteins (RPGs)[7][8].

-

Induction of Nucleolar Stress: The reduced expression of RPGs disrupts ribosome biogenesis, leading to a state of cellular stress known as nucleolar stress[1][2][5].

-

p53 Activation and Apoptosis: Nucleolar stress, in turn, activates the p53 tumor suppressor pathway, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells with wild-type p53[5][6][8].

It is important to note that while WDR5 is a key component of histone methyltransferase complexes, the anti-cancer effects of this compound are not primarily driven by changes in global H3K4 methylation levels but rather by the specific repression of RPGs and the subsequent induction of nucleolar stress[5].

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 0.1 nM | [1][2] |

Table 2: In Vitro Growth Inhibition (GI50) of this compound

| Cell Line | Description | GI50 (µM) | Treatment Duration | Reference |

| MV4:11 | MLL-rearranged acute myeloid leukemia | 3.20 | 3 days | [1] |

| K562 | Chronic myelogenous leukemia | 25.4 | 3 days | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the GI50 of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4:11, K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-50 µM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a suitable software (e.g., GraphPad Prism)[9].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines (e.g., MV4:11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 2 µM for MV4:11 cells) or vehicle (DMSO) for the desired time (e.g., 6 days)[1].

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells[10][11][12].

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the procedure to investigate the displacement of WDR5 from the chromatin of target genes upon treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MV4:11)

-

This compound (dissolved in DMSO)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-WDR5 antibody (and appropriate IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target genes (e.g., RPL5, RPL11, RPS17) and a negative control region

-

qPCR instrument and reagents

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for a specified time. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei to release chromatin. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or an IgG control overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter or gene body of WDR5 target genes (e.g., ribosomal protein genes) and a negative control genomic region.

-

Data Analysis: Calculate the enrichment of target DNA in the WDR5 immunoprecipitation relative to the input and the IgG control to determine the effect of this compound on WDR5 chromatin occupancy[7][8].

Signaling Pathways and Visualizations

This compound primarily impacts the WDR5-mediated regulation of gene expression, leading to a cascade of events culminating in apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: Mechanism of action of this compound.

The following diagram illustrates the experimental workflow for assessing the cellular effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. docs.abcam.com [docs.abcam.com]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to Wdr5-IN-4 and its Target Protein, WDR5

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved nuclear scaffolding protein that has emerged as a critical regulator in epigenetics and a promising target for cancer therapy.[1][2] Characterized by a seven-bladed β-propeller structure, WDR5 serves as a central hub for the assembly of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL)/SET1 histone methyltransferase (HMT) complexes.[3] These complexes are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[4] Beyond its canonical role, WDR5 also functions as a critical cofactor for oncogenic transcription factors, including MYC, by facilitating their recruitment to chromatin.[5][6] Given its overexpression in a multitude of cancers—such as leukemia, breast, lung, and prostate cancer—and its association with poor prognoses, targeting WDR5 has become a significant focus of drug discovery efforts.[2][7]

Wdr5-IN-4, also known as Compound C6, is a potent, small-molecule inhibitor that specifically targets the "WDR5-interaction" (WIN) site of the WDR5 protein.[8][9][10] This guide provides a comprehensive technical overview of the WDR5 protein, the mechanism of action of this compound, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

The WDR5 Protein: A Core Epigenetic Scaffolding Hub

WDR5's function is dictated by its structure, which facilitates numerous protein-protein interactions. It has two primary interaction surfaces: the WIN site and the WDR5-binding motif (WBM) site.[7]

-

WIN (WDR5-Interaction) Site: A conserved arginine-binding cavity that is crucial for tethering components of the MLL/SET1 complexes.[2][11]

-

WBM (WDR5-Binding Motif) Site: Interacts with other proteins, including the MYC transcription factor.[7]

MLL/SET1 Pathway: WDR5 is an indispensable component of the WRAD subcomplex (WDR5, RbBP5, ASH2L, and DPY30), which forms the core of the MLL/SET1 HMT complexes.[12] WDR5 acts as a scaffold, bridging the interaction between the catalytic SET domain of the MLL protein and other core subunits, which is essential for robust H3K4 di- and tri-methylation.[11][13] This epigenetic modification leads to the transcriptional activation of target genes, including many involved in development and hematopoiesis.[14] In MLL-rearranged leukemias, the aberrant activity of MLL-fusion proteins is dependent on this interaction, making the WDR5-MLL interface a prime therapeutic target.[13]

References

- 1. Moonlighting with WDR5: A Cellular Multitasker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Wdr5-IN-4: A Targeted Approach Against MLL-Rearranged Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, driven by chromosomal translocations involving the KMT2A (MLL1) gene. The resulting MLL fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the overexpression of leukemogenic genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a critical scaffolding protein, essential for the assembly and enzymatic activity of the MLL1 complex. Wdr5-IN-4, a potent and specific small molecule inhibitor, targets the WDR5-interaction (WIN) site, disrupting the interaction between WDR5 and MLL1. This disruption leads to the suppression of H3K4 methylation at target gene promoters, resulting in decreased expression of oncogenic drivers, cell cycle arrest, and induction of apoptosis in MLLr leukemia cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on MLL-rearranged leukemia.

Introduction to WDR5 in MLL-Rearranged Leukemia

The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during normal hematopoiesis. In MLLr leukemias, the N-terminus of MLL1 is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein. These fusion proteins retain the ability to interact with essential components of the MLL1 complex, including WDR5, Menin, ASH2L, and RBBP5.

WDR5 is a core component of the MLL1 complex and is indispensable for its catalytic activity. It functions as a scaffold, binding directly to a conserved "Win" motif on MLL1 and facilitating the methylation of H3K4. This epigenetic mark is associated with active gene transcription. The aberrant recruitment of the MLL1-WDR5 complex by MLL fusion proteins to target loci, such as the HOXA9 and MEIS1 genes, leads to their sustained overexpression, which is a hallmark of MLLr leukemia and is critical for leukemic transformation and maintenance.

Targeting the WDR5-MLL1 interaction has emerged as a promising therapeutic strategy for MLLr leukemias. By disrupting this key protein-protein interaction, small molecule inhibitors can selectively inhibit the activity of the oncogenic MLL fusion complex, leading to the suppression of the leukemogenic gene expression program.

This compound: Mechanism of Action

This compound is a potent small molecule inhibitor that specifically targets the WIN (WDR5-Interaction) site of WDR5.[1][2][3] This site is a well-defined pocket on the surface of WDR5 that recognizes a conserved arginine-containing motif present in MLL1 and other interacting proteins. By binding to the WIN site with high affinity, this compound competitively inhibits the interaction between WDR5 and the MLL1 fusion protein.

The primary mechanism of action of this compound involves the following key steps:

-

Disruption of the WDR5-MLL1 Complex: this compound occupies the WIN site on WDR5, preventing the binding of the MLL1 fusion protein. This leads to the dissociation of the MLL1 fusion protein from the chromatin at target gene promoters.

-

Inhibition of H3K4 Methylation: The dissociation of the MLL1 fusion protein from the complex results in a significant reduction of histone H3 lysine 4 trimethylation (H3K4me3) at the promoter regions of MLL target genes.

-

Downregulation of Leukemogenic Gene Expression: The decrease in H3K4me3 levels leads to the transcriptional repression of key oncogenes, most notably HOXA9 and MEIS1. These genes are critical for the self-renewal and proliferation of leukemic stem cells.

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of the leukemogenic program ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in MLLr leukemia cells.

Signaling Pathway of this compound Action

Caption: this compound inhibits the WDR5-MLL fusion protein interaction, leading to reduced H3K4me3, suppressed oncogene expression, and induction of apoptosis in MLLr leukemia cells.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound and other relevant WDR5 inhibitors in MLL-rearranged leukemia models.

Table 1: Binding Affinity and Cellular Potency of WDR5 Inhibitors

| Compound | Target | Assay | Value | Cell Line | Reference |

| This compound | WDR5 | Kd | 0.1 nM | - | [1][2][3] |

| This compound | Cell Proliferation | GI50 | 3.20 µM | MV4;11 | [1][2][3] |

| This compound | Cell Proliferation | GI50 | 25.4 µM | K562 | [1][2][3] |

| OICR-9429 | WDR5 | KD | 93 ± 28 nM | - | [4] |

| MM-589 | WDR5-MLL Interaction | IC50 | 0.9 nM | - | [5] |

| MM-589 | MLL HMT Activity | IC50 | 12.7 nM | - | [5] |

| MM-589 | Cell Growth | IC50 | 0.25 µM | MV4-11 | [5] |

| MM-589 | Cell Growth | IC50 | 0.21 µM | MOLM-13 | [5] |

Table 2: Effect of WDR5 Inhibition on Gene Expression

| Inhibitor | Target Gene | Effect | Cell Line | Reference |

| WDR5 Knockdown | HOXA9 | Decreased Expression | MLLr cells | [1] |

| WDR5 Knockdown | MEIS1 | Decreased Expression | MLLr cells | [1] |

| MM-102 | HoxA9 | Decreased Expression | MLL-AF9 transduced bone marrow cells | [6] |

| MM-102 | Meis-1 | Decreased Expression | MLL-AF9 transduced bone marrow cells | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on MLL-rearranged leukemia cells.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture leukemia cells to logarithmic growth phase.

-

Count the cells and adjust the density to 1 x 105 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate.

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

-

Add the desired concentrations of this compound to the experimental wells. Add vehicle control (medium with DMSO) to control wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][8][9][10]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[7][8][9][10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8][10]

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in leukemia cells treated with this compound using flow cytometry.

Materials:

-

MLL-rearranged leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed leukemia cells in a 6-well plate at a density of 5 x 105 cells/mL.

-

Treat the cells with this compound at the desired concentration (e.g., 2 µM) and a vehicle control for 48-72 hours.[3]

-

-

Cell Harvesting and Staining:

-

Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire at least 10,000 events per sample.

-

-

Data Interpretation:

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the procedure for identifying the genomic binding sites of WDR5 and the changes in H3K4me3 marks upon this compound treatment.

Materials:

-

MLL-rearranged leukemia cells

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer (e.g., RIPA buffer)

-

Sonication equipment

-

Anti-WDR5 antibody

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat leukemia cells (1-5 x 107) with this compound or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash the cells with cold PBS and lyse the cells to release the nuclei.

-

-

Chromatin Fragmentation:

-

Resuspend the nuclear pellet in a sonication buffer.

-

Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (anti-WDR5 or anti-H3K4me3) or an IgG control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Analyze differential binding of WDR5 and H3K4me3 between this compound treated and control samples.

-

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing the effects of this compound on MLL-rearranged leukemia cells.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. By specifically targeting the WDR5-MLL1 interaction, it effectively disrupts the core oncogenic machinery driving this aggressive disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of WDR5 inhibition. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of WDR5 inhibitors holds significant promise for improving the outcomes for patients with MLL-rearranged leukemia.

References

- 1. TWIST1-WDR5-Hottip regulates Hoxa9 chromatin to facilitate prostate cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TWIST1-WDR5- Hottip Regulates Hoxa9 Chromatin to Facilitate Prostate Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sequential chromatin immunoprecipitation protocol: ChIP-reChIP. | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

Wdr5-IN-4 in MYC-Driven Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oncoprotein MYC is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a highly validated, yet historically "undruggable," therapeutic target.[1][2] A paradigm shift in targeting MYC has emerged through the exploration of its essential cofactors. One such critical cofactor is the WD repeat-containing protein 5 (WDR5), which facilitates the recruitment of MYC to chromatin at a specific subset of target genes, particularly those involved in protein synthesis and biomass accumulation.[3][4][5] The disruption of the WDR5-MYC interaction has been shown to impair the oncogenic function of MYC, leading to tumor regression in preclinical models.[1][6][7]

This document provides a comprehensive technical overview of Wdr5-IN-4, a potent small-molecule inhibitor of the WDR5-interaction (WIN) site, and its application in MYC-driven cancer models. This compound, also known as compound C6, acts by displacing WDR5 from chromatin, thereby preventing MYC recruitment to its target genes and inducing anti-cancer effects.[8][9][10] We present a consolidation of key quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to serve as a critical resource for the scientific community.

Mechanism of Action: Disrupting the WDR5-MYC Axis

WDR5 serves as a crucial scaffolding protein that anchors the MYC oncoprotein to chromatin.[11] This process involves two key interaction sites on the WDR5 protein:

-

The WIN (WDR5-Interaction) Site: This arginine-binding cavity is responsible for tethering WDR5 to chromatin, often through interactions with histone tails.[11][12][13]

-

The WBM (WDR5-Binding Motif) Site: MYC, via its conserved MYC Box IIIb (MbIIIb) motif, binds directly to this shallow, hydrophobic cleft on WDR5.[4][12][14]

This dual interaction creates an avidity-based mechanism where WDR5, already bound to chromatin, facilitates the stable association of MYC with the regulatory regions of its target genes, notably ribosomal protein genes (RPGs).[1][15] This targeted gene regulation is essential for sustaining the high rates of protein synthesis required for rapid cancer cell proliferation.[3][15]

This compound is a potent and selective inhibitor of the WDR5 WIN site, with a reported dissociation constant (Kd) of 0.1 nM.[8][10] By competitively binding to the WIN site, this compound evicts WDR5 from its chromatin anchor points. This displacement effectively dismantles the scaffold required for MYC recruitment. Consequently, MYC is unable to bind to this specific set of WDR5-dependent target genes, leading to the downregulation of their transcription, inhibition of protein synthesis, induction of nucleolar stress, and ultimately, p53-mediated apoptosis in cancer cells.[8][10][15]

References

- 1. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pnas.org [pnas.org]

Wdr5-IN-4: A Technical Guide to its Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wdr5-IN-4 is a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5) protein, a key epigenetic regulator implicated in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the anti-cancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Through its interaction with the WDR5-interaction (WIN) site, this compound displaces WDR5 from chromatin, leading to the suppression of oncogenic gene expression, inhibition of cancer cell proliferation, and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of WDR5 inhibition.

Core Mechanism of Action

This compound is a WIN site inhibitor of the chromatin-associated WDR5 protein.[1] The primary mechanism of its anti-cancer activity involves binding to a specific arginine-binding cavity on WDR5 known as the WIN site.[2] This action displaces WDR5 from chromatin at the regulatory regions of its target genes.[3] The displacement of WDR5 disrupts its scaffolding function within crucial epigenetic regulatory complexes, including the Mixed Lineage Leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation.[2][4]

The consequences of WDR5 displacement from chromatin are multifaceted:

-

Transcriptional Repression: this compound treatment leads to a rapid and significant decrease in the expression of WDR5-bound genes, particularly those involved in protein synthesis, such as ribosomal protein genes (RPGs).[3][5]

-

Translational Inhibition and Nucleolar Stress: The downregulation of RPGs chokes the translational capacity of cancer cells, leading to nucleolar stress.[1][3]

-

Induction of Apoptosis: The resulting cellular stress activates p53-dependent pathways, ultimately leading to programmed cell death (apoptosis).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the anti-cancer effects of this compound.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 0.1 nM | Dissociation constant for the binding of this compound to the WDR5 protein. | [1] |

| Cell Line | Cancer Type | GI50 | Description | Reference |

| MV4:11 | MLL-rearranged Leukemia | 3.20 µM | Concentration of this compound that causes 50% inhibition of cell growth after 3 days of treatment. | [1] |

| K562 | Chronic Myelogenous Leukemia | 25.4 µM | Concentration of this compound that causes 50% inhibition of cell growth after 3 days of treatment. | [1] |

Signaling Pathways

The anti-cancer effects of this compound are rooted in its ability to disrupt key signaling pathways where WDR5 plays a central role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Wdr5-IN-4 and the Inhibition of Gene Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WDR5 (WD repeat-containing protein 5) has emerged as a critical regulator of gene expression, extending beyond its canonical role in histone methylation. A key function of WDR5 is its involvement in the transcriptional regulation of genes essential for protein synthesis, including a large cohort of ribosomal protein genes (RPGs). The small molecule inhibitor, Wdr5-IN-4 (also known as C6), is a potent antagonist of the WDR5-interaction (WIN) site. By binding to this site with high affinity, this compound displaces WDR5 from chromatin at these crucial gene loci. This displacement leads to a cascade of cellular events, beginning with the transcriptional repression of protein synthesis genes, which in turn diminishes the cell's translational capacity. The resulting ribosomal stress activates the p53 signaling pathway, culminating in cell cycle arrest and apoptosis in sensitive cancer cell lines. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its binding affinity and cellular activity.

| Parameter | Value | Target | Assay | Reference |

| Binding Affinity (Kd) | 0.1 nM | WDR5 WIN Site | Not Specified |

Table 1: Biochemical Activity of this compound. This table details the high-affinity binding of this compound to its direct target, the WIN site of the WDR5 protein.

| Cell Line | GI50 (3-day treatment) | Cancer Type | p53 Status | Reference |

| MV4:11 | 3.20 µM | MLL-rearranged Leukemia | Wild-Type | |

| K562 | 25.4 µM | Chronic Myelogenous Leukemia | Null |

Table 2: Cellular Proliferation Inhibition by this compound. This table presents the half-maximal growth inhibition (GI50) values for this compound in different cancer cell lines, highlighting its preferential activity in p53 wild-type cells.

Mechanism of Action: A Signaling Pathway

This compound exerts its effects through a well-defined signaling cascade that ultimately links chromatin regulation to the induction of apoptosis. The process is initiated by the direct inhibition of the WDR5 WIN site, which is crucial for tethering WDR5 to chromatin at specific gene loci, particularly those encoding ribosomal proteins and other components of the translation machinery.

The inhibition of WDR5 leads to a series of downstream events:

-

Displacement from Chromatin: this compound rapidly displaces WDR5 from the chromatin at the regulatory regions of a significant subset of ribosomal protein genes (RPGs).

-

Transcriptional Repression: The absence of WDR5 at these sites leads to a decrease in the transcription of these essential protein synthesis genes.

-

Inhibition of Translation: The reduced availability of ribosomal proteins and other translation factors results in a global decrease in the rate of protein synthesis.

-

Nucleolar Stress: The imbalance in ribosomal components induces a state of nucleolar stress.

-

p53 Activation: Nucleolar stress triggers the activation of the tumor suppressor protein p53. This is mediated by the release of ribosomal proteins, such as RPL5 and RPL11, which bind to and inhibit MDM2, the E3 ubiquitin ligase that targets p53 for degradation.

-

Cell Cycle Arrest and Apoptosis: Stabilized and activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis, leading to the death of the cancer cell.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for WDR5 Displacement

This protocol is designed to assess the genome-wide localization of WDR5 on chromatin and its displacement by this compound.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.5% NP-40)

-

MNase digestion buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM NaCl, 60 mM KCl, 1 mM CaCl2)

-

Micrococcal Nuclease (MNase)

-

ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

-

ChIP-grade anti-WDR5 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for NGS library preparation and sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle for the desired time (e.g., 4 hours).

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells to isolate nuclei.

-

Resuspend nuclei in MNase digestion buffer and digest chromatin to mononucleosomes by adding MNase and incubating at 37°C. The extent of digestion should be optimized for the cell type.

-

Stop the digestion with EDTA.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input control DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform peak calling to identify WDR5 binding sites.

-

Compare WDR5 binding profiles between this compound-treated and vehicle-treated samples to identify regions of WDR5 displacement.

-

O-propargyl-puromycin (OPP) Assay for Measuring Protein Synthesis

This flow cytometry-based assay quantifies the rate of global protein synthesis by measuring the incorporation of a puromycin analog into newly synthesized peptides.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control)

-

O-propargyl-puromycin (OPP)

-

Cycloheximide (CHX, as a positive control for translation inhibition)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA, for fixing)

-

Saponin (for permeabilization)

-

Click chemistry reaction kit (e.g., Click-iT™ Cell Reaction Buffer Kit)

-

Fluorescent azide (e.g., Alexa Fluor 647 Azide)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound, vehicle, or CHX for the desired duration.

-

-

OPP Labeling:

-

Add OPP to the cell culture medium to a final concentration of 50 µM and incubate for 1 hour at 37°C.

-

-

Fixation and Permeabilization:

-

Harvest and wash cells with ice-cold PBS.

-

Fix the cells with 1% PFA in PBS for 15 minutes on ice.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% saponin in PBS containing 3% FBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

-

Incubate the permeabilized cells with the reaction cocktail to conjugate the fluorescent azide to the incorporated OPP.

-

-

Flow Cytometry Analysis:

-

Wash the cells.

-

Analyze the fluorescence intensity of individual cells using a flow cytometer. The fluorescence intensity is proportional to the rate of protein synthesis.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Multiwell plates (e.g., 96-well)

-

Cell culture reagents

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a multiwell plate at a density appropriate for the cell type and duration of the assay.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 3 days).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

-

Co-Immunoprecipitation (Co-IP) for WDR5-Protein Interactions

This protocol is used to determine if this compound disrupts the interaction of WDR5 with its binding partners (e.g., MLL1).

Materials:

-

Cell culture reagents

-

This compound (and vehicle control)

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-WDR5 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (same as lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for SDS-PAGE and Western blotting

-

Antibodies for Western blotting (anti-WDR5 and anti-interacting protein)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle.

-

Harvest and lyse cells in Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with anti-WDR5 antibody or IgG control.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot to detect WDR5 and the putative interacting protein in the immunoprecipitated samples. A reduced signal for the interacting protein in the this compound-treated sample indicates disruption of the interaction.

-

Conclusion

This compound is a powerful chemical probe for studying the role of WDR5 in gene regulation and a promising starting point for the development of novel anti-cancer therapeutics. Its mechanism of action, which involves the targeted inhibition of protein synthesis gene transcription, represents a unique vulnerability in cancer cells that are highly dependent on high rates of translation for their growth and proliferation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating WDR5 biology and the therapeutic potential of its inhibitors.

Structural Basis of Wdr5-IN-4 Binding to WDR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. Dysregulation of WDR5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.

One of the key interaction sites on WDR5 is the "WDR5-interaction" (WIN) site, a central pocket that recognizes an arginine-containing motif present in its binding partners, including the MLL proteins. Small molecule inhibitors that target the WIN site can disrupt these protein-protein interactions, leading to the displacement of WDR5 from chromatin and subsequent downstream effects on gene expression.

This technical guide provides an in-depth analysis of the structural basis for the binding of a potent and selective WIN site inhibitor, Wdr5-IN-4 (also known as compound C6), to WDR5. This compound exhibits picomolar affinity for WDR5 and serves as a valuable tool for probing the biological functions of WDR5 and as a lead compound for the development of novel anticancer therapeutics.

This compound Binding to the WDR5 WIN Site

The interaction of this compound with the WDR5 WIN site is characterized by a combination of hydrogen bonds and hydrophobic interactions, leading to its high binding affinity. The co-crystal structure of this compound in complex with WDR5 (PDB ID: 6E23) provides a detailed atomic-level view of this interaction.

Key Molecular Interactions

The binding of this compound to the WDR5 WIN site can be dissected into several key interactions:

-

Arginine Mimicry: A central feature of this compound is a chemical moiety that mimics the critical arginine residue of the natural WIN motif. This group extends deep into the WIN site pocket, forming crucial hydrogen bonds with the surrounding amino acid residues.

-

Hydrophobic Pockets: The inhibitor is further stabilized by interactions with several hydrophobic pockets within the WIN site. Aromatic and aliphatic groups on this compound make extensive van der Waals contacts with hydrophobic residues of WDR5, contributing significantly to the binding affinity.

-

Hydrogen Bonding Network: In addition to the interactions mimicking the arginine side chain, other parts of the this compound molecule form a network of hydrogen bonds with the backbone and side chains of WDR5 residues lining the WIN site. This network further enhances the stability of the complex.

Quantitative Binding Data

The binding of this compound to WDR5 has been quantitatively characterized using various biophysical and cellular assays. The data highlights the high potency and cellular activity of this inhibitor.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 0.1 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |

| Cellular Proliferation (GI50) | 3.20 µM (MV4:11 cells) | Cell-based proliferation assay | |

| Cellular Proliferation (GI50) | 25.4 µM (K562 cells) | Cell-based proliferation assay |

Signaling Pathway and Experimental Workflow

The development and characterization of this compound involved a series of well-defined experimental steps, from initial screening to structural and cellular analysis. The binding of this compound to the WIN site of WDR5 disrupts its interaction with chromatin-associated proteins, leading to a cascade of cellular events.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound interaction with WDR5.

WDR5 Protein Expression and Purification

-

Expression: Human WDR5 is typically expressed in E. coli (e.g., BL21(DE3) strain) using a suitable expression vector (e.g., pET series) containing a polyhistidine (His) tag for purification. Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18-25°C) overnight.

-

Lysis: Cell pellets are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged WDR5 is then eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., HEPES or Tris buffer with NaCl and a reducing agent).

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Principle: TR-FRET is a proximity-based assay used to measure the binding affinity between two molecules. In the context of WDR5, a terbium (Tb)-labeled anti-His antibody (donor) is used to label His-tagged WDR5, and a fluorescently labeled tracer that binds to the WIN site (acceptor) is used. When the tracer is bound to WDR5, excitation of the donor results in energy transfer to the acceptor, leading to a FRET signal.

-

Assay Setup: The assay is typically performed in a 384-well plate format. A constant concentration of His-tagged WDR5, Tb-anti-His antibody, and the fluorescent tracer are added to each well.

-

Inhibitor Titration: A serial dilution of the inhibitor (this compound) is added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor to donor emission is calculated.

-

Data Analysis: The data is plotted as the TR-FRET ratio versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.

X-ray Crystallography

-

Complex Formation: Purified WDR5 is mixed with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: The WDR5/Wdr5-IN-4 complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

-